molecular formula C11H13NO2S B15258372 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde

Cat. No.: B15258372
M. Wt: 223.29 g/mol
InChI Key: JIYVZIPECHFPHF-UHFFFAOYSA-N
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Description

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety attached to a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with thiomorpholine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The benzaldehyde moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions, protein binding, and other biological processes.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, may involve this compound.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride
  • 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid

Uniqueness

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is unique due to its specific structural features, which differentiate it from other similar compounds

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)benzaldehyde

InChI

InChI=1S/C11H13NO2S/c13-9-10-3-1-2-4-11(10)12-5-7-15(14)8-6-12/h1-4,9H,5-8H2

InChI Key

JIYVZIPECHFPHF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C2=CC=CC=C2C=O

Origin of Product

United States

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